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molecular formula C11H13N3O4 B1139422 beta-lactamase-IN-1 CAS No. 1075237-97-6

beta-lactamase-IN-1

Cat. No. B1139422
M. Wt: 251.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097628B2

Procedure details

4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-(methyloxy)pyrido[2,3-b]pyrazin-3(4H)-one (17.40 g, 59.7 mmol) was dissolved in THF (220 ml) to give a dark yellow solution. 1M HCl aq. (200 ml) was added (transient blue and green colours appeared in the solution) and the now light yellow solution was stirred at room temperature for 1 h. The mixture was concentrated to ca. 300 ml on a rotary evaporator using a cold water bath (some solid was precipitated during this procedure) then was stirred vigorously while solid sodium hydrogen carbonate was added in portions (caution: effervescence) until the mixture was ca. pH 8. The resulting yellow solid was collected by filtration with suction, washed with water (2×20 ml) and air-dried to give the title compound as an amorphous yellow solid (13.805 g, 91%).
Name
Quantity
220 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
CC1(C)[O:7][CH2:6][CH:5]([N:8]2[C:13](=[O:14])[CH:12]=[N:11][C:10]3[CH:15]=[CH:16][C:17]([O:19][CH3:20])=[N:18][C:9]2=3)[CH2:4][O:3]1.Cl>C1COCC1>[OH:3][CH2:4][CH:5]([N:8]1[C:13](=[O:14])[CH:12]=[N:11][C:10]2[CH:15]=[CH:16][C:17]([O:19][CH3:20])=[N:18][C:9]1=2)[CH2:6][OH:7]

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
CC1(OCC(CO1)N1C2=C(N=CC1=O)C=CC(=N2)OC)C
Name
Quantity
220 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a dark yellow solution
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated to ca. 300 ml on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
was precipitated during this procedure)
STIRRING
Type
STIRRING
Details
then was stirred vigorously while solid sodium hydrogen carbonate
ADDITION
Type
ADDITION
Details
was added in portions (caution: effervescence) until the mixture
FILTRATION
Type
FILTRATION
Details
The resulting yellow solid was collected by filtration with suction
WASH
Type
WASH
Details
washed with water (2×20 ml)
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC(CO)N1C2=C(N=CC1=O)C=CC(=N2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 13.805 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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